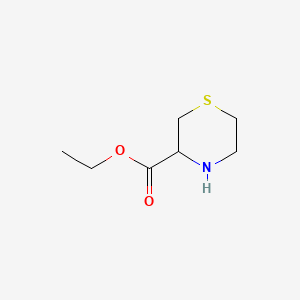

Ethyl thiomorpholine-3-carboxylate

Beschreibung

Significance of Thiomorpholine (B91149) Scaffold in Contemporary Chemistry

The thiomorpholine ring, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comjchemrev.com This is due to its presence in a wide array of biologically active compounds. The sulfur atom, in comparison to the oxygen in its morpholine (B109124) analogue, increases the molecule's lipophilicity and can be a site for metabolic oxidation, influencing the pharmacokinetic profile of a drug candidate. mdpi.com

Thiomorpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antitubercular jchemrev.com

Antimalarial acs.org

Antioxidant jchemrev.com

Hypolipidemic jchemrev.com

Antibiotic acs.org

The versatility of the thiomorpholine scaffold has spurred extensive research into its synthesis and the biological evaluation of its derivatives. jchemrev.comacs.org

Historical Context of Thiomorpholine-3-carboxylate (B1243768) Research

Research into thiomorpholine-3-carboxylic acid and its derivatives is rooted in the broader exploration of non-proteinogenic amino acids and their role in biological systems. Thiomorpholine-3-carboxylic acid itself has been reported in the nematode Caenorhabditis elegans. nih.gov The introduction of a carboxylate group at the 3-position of the thiomorpholine ring creates a chiral center and provides a handle for further chemical modifications. An enzyme, thiomorpholine-carboxylate dehydrogenase, has been identified that catalyzes the oxidation of thiomorpholine-3-carboxylate, indicating its potential involvement in metabolic pathways. wikipedia.org The hydrochloride salt of ethyl thiomorpholine-3-carboxylate is a commercially available compound, facilitating its use in further research and development. lookchem.comcymitquimica.comscbt.com

Overview of Ester Derivatives in Bioactive Molecule Development

The conversion of a carboxylic acid to its ester derivative is a common and powerful strategy in drug discovery and development. medcraveonline.comresearchgate.netmedcrave.com Esterification can significantly alter the physicochemical properties of a molecule, often leading to:

Increased Lipophilicity: This can enhance the absorption and membrane permeability of a drug. scirp.org

Improved Bioavailability: By masking a polar carboxylic acid group, esters can improve a drug's ability to cross biological membranes and reach its target. researchgate.netnih.gov

Prodrug Strategies: Ester prodrugs are inactive compounds that are converted to the active carboxylic acid form in the body through enzymatic hydrolysis. scirp.org This approach can be used to improve drug delivery, reduce side effects, and prolong the duration of action.

Enhanced Stability: Esterification can protect a labile carboxylic acid from degradation. nih.gov

The synthesis of ester derivatives from secondary metabolites and other bioactive compounds has been extensively reviewed, highlighting the broad applicability of this approach in medicinal chemistry. medcraveonline.comresearchgate.netmedcrave.com

Research Scope and Objectives Pertaining to this compound

The primary focus of this article is the chemical compound this compound. The objective is to provide a comprehensive overview of its chemical properties and its role as a building block in chemical synthesis. This includes an examination of its molecular structure and the synthetic routes for its preparation.

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂S | echemi.com |

| Molecular Weight | 175.25 g/mol | echemi.com |

| Boiling Point | 114-118 °C (at 7-8 Torr) | echemi.com |

| Density | 1.1 ± 0.1 g/cm³ | echemi.com |

| Flash Point | 112.2 ± 25.9 °C | echemi.com |

| Refractive Index | 1.495 | echemi.com |

| Molecular Formula (HCl salt) | C₇H₁₄ClNO₂S | cymitquimica.com |

| Molecular Weight (HCl salt) | 211.71 g/mol | scbt.com |

Synthesis and Reactions of this compound

The synthesis of thiophene (B33073) carboxylates, a related class of compounds, can be achieved through various methods, including the reaction of thiophenes with a CCl₄–CH₃OH–catalyst system. semanticscholar.org A safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate has also been developed, which avoids the use of strong bases and cryogenic conditions. nih.gov While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, its formation would logically follow the esterification of thiomorpholine-3-carboxylic acid.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl thiomorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-2-10-7(9)6-5-11-4-3-8-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSDSYPPZAPZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544837 | |

| Record name | Ethyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58729-31-0 | |

| Record name | Ethyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58729-31-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of Ethyl Thiomorpholine 3 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure of a molecule. It works by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), to map out the carbon-hydrogen framework of a compound.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy identifies the different types of hydrogen atoms in a molecule and their electronic environments. For thiomorpholine (B91149) derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the heterocyclic ring and any substituent groups.

In the analysis of various complex thiomorpholine analogues, distinct chemical shifts are observed. For instance, in one derivative, the protons of the ethyl ester group typically appear as a quartet around 4.26 ppm and a triplet around 1.29 ppm. rsc.org Protons on the thiomorpholine ring itself would have specific shifts depending on their position relative to the sulfur and nitrogen atoms. The NH proton of the thiomorpholine ring often appears as a broad singlet. rsc.org The specific chemical shifts and splitting patterns are crucial for confirming the connectivity of atoms within the molecule.

¹H NMR Spectroscopic Data for Selected Thiomorpholine Analogues

| Compound | Description | Chemical Shifts (δ) in ppm |

|---|---|---|

| Analogue A | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) rsc.org |

| Analogue B | Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H) rsc.org |

| Analogue C | A complex pyrimidine (B1678525) derivative | 9.36 (brs, 1H, NH), 7.85 (brs, 1H, NH), 7.16 (d, 2H), 7.49 (d, 2H), 5.20 (s, 1H), 4.26 (q, 2H), 2.29 (s, 3H), 1.29 (t, 3H) rsc.org |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom in a compound gives a distinct signal in the ¹³C NMR spectrum. For ethyl thiomorpholine-3-carboxylate (B1243768), one would expect to see signals corresponding to the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the thiomorpholine ring.

In studies of related thiomorpholine analogues, the carbonyl carbon (C=O) of the ester group typically resonates at a downfield chemical shift, often around 165-175 ppm. rsc.org The carbons of the ethyl group appear at higher field, while the carbons of the thiomorpholine ring are observed at intermediate chemical shifts, influenced by the adjacent heteroatoms. For example, the carbon attached to the nitrogen would be at a different shift than the one attached to the sulfur. mdpi.com

¹³C NMR Spectroscopic Data for Selected Thiomorpholine Analogues

| Compound | Description | Chemical Shifts (δ) in ppm |

|---|---|---|

| Analogue A | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 rsc.org |

| Analogue B | Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4 rsc.org |

| Analogue C | A complex pyrimidine derivative | 174.5, 167.6, 160.2, 149.4, 145.9, 128.3, 125.1, 104.6, 61.2, 58.6, 18.5, 14.5 rsc.org |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular formula of ethyl thiomorpholine-3-carboxylate is C₇H₁₃NO₂S, with a molecular weight of approximately 175.25 g/mol . echemi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. For instance, the HRMS analysis of a thiomorpholine analogue was performed on a Q Exactive GC Orbitrap GC-MS/MS instrument to confirm its molecular formula. mdpi.com This technique is critical for verifying the successful synthesis of a target compound like this compound.

Gas Chromatography/Mass Spectrometry (GC/MS) in Metabolite Identification

Gas Chromatography/Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. While some thiomorpholine derivatives may require derivatization to increase their volatility, GC/MS is a valuable tool for their analysis. nih.gov Predicted GC-MS spectra are available for the parent compound, thiomorpholine-3-carboxylate, which can aid in its identification in complex mixtures. hmdb.ca In the analysis of a precursor, 4-(4-nitrophenyl)thiomorpholine, GC-MS was used for its structural characterization. mdpi.com This technique is often employed in metabolomics to identify and quantify metabolites in biological samples.

LC-MS and UPLC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that separates compounds in a liquid phase before their detection by mass spectrometry. It is suitable for a wide range of compounds, including those that are not volatile enough for GC/MS. Ultra-Performance Liquid Chromatography (UPLC-MS) is an advanced form of LC-MS that uses smaller stationary phase particles, resulting in higher resolution, greater sensitivity, and faster analysis times. nih.govnih.gov

UPLC-MS/MS methods have been developed for the quantification of various compounds in complex matrices, such as human plasma. nih.gov The Human Metabolome Database contains predicted LC-MS/MS spectra for thiomorpholine-3-carboxylate, which can be used as a reference for its identification. hmdb.ca This technique is particularly powerful for analyzing complex mixtures, such as those found in traditional herbal medicines or metabolomic studies, where it can be used to identify and quantify numerous compounds in a single run. nih.govnih.gov The analysis of carboxylate-rich molecules, which are analogous in structure to the title compound, is effectively performed using LC-MS. chemrxiv.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a unique spectral fingerprint is obtained, revealing the characteristic vibrational modes of the molecule's bonds. For this compound, the key functional groups include the secondary amine (N-H) within the thiomorpholine ring, the ester group (C=O, C-O), the thioether (C-S-C) linkage, and the aliphatic carbon-hydrogen (C-H) bonds.

While a specific experimental spectrum for this compound is not detailed in the available literature, the expected absorption regions for its constituent functional groups can be predicted based on established spectroscopic data for similar structures. researchgate.netspectroscopyonline.comlibretexts.org The ester's carbonyl (C=O) stretching vibration is anticipated to produce a strong, sharp absorption band in the region of 1750-1735 cm⁻¹. spectroscopyonline.comlibretexts.org Additionally, the ester is characterized by two C-O stretching vibrations, which typically appear as strong bands in the 1300-1000 cm⁻¹ range. spectroscopyonline.com The N-H stretching of the secondary amine in the thiomorpholine ring is expected to be observed as a moderate-intensity peak between 3500 and 3300 cm⁻¹. The C-H stretching vibrations from the ethyl group and the methylene (B1212753) groups of the ring would appear just below 3000 cm⁻¹. researchgate.net

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Ester | C=O | Stretch | 1750 - 1735 | Strong |

| Ester | C-O | Stretch | 1300 - 1000 | Strong |

| Secondary Amine | N-H | Stretch | 3500 - 3300 | Moderate |

| Alkane | C-H | Stretch | 3000 - 2850 | Moderate-Strong |

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into the molecule's conformation, the geometry of its ring systems, and the nature of the intermolecular forces that govern its packing in the crystal lattice.

While the specific crystal structure of this compound has not been reported, analysis of closely related thiomorpholine derivatives consistently shows that the six-membered thiomorpholine ring adopts a low-energy chair conformation . mdpi.com This conformation is the most stable arrangement for saturated six-membered rings as it minimizes both angular strain and torsional strain by allowing the substituents on the ring atoms to be in either axial or equatorial positions. In the case of 4-(4-nitrophenyl)thiomorpholine, X-ray crystallography confirmed the adoption of a chair conformation. mdpi.com It is therefore highly probable that the thiomorpholine ring in this compound also exists in this stable chair form.

The crystal packing of this compound is stabilized by a network of intermolecular interactions. The most significant of these is expected to be hydrogen bonding. The secondary amine group (N-H) in the thiomorpholine ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group is a strong hydrogen bond acceptor. This would likely lead to the formation of N-H···O=C hydrogen bonds, linking adjacent molecules into chains or more complex networks.

Computational Chemistry and Theoretical Studies of Thiomorpholine Systems

Quantum Chemical Calculations (e.g., DFT, G3(MP2)//B3LYP)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods solve the electronic structure of a molecule to determine its energy and properties.

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies.

The energy landscape perspective provides a framework for understanding this complexity, representing all possible conformations and the energy barriers between them. cam.ac.uknih.gov For a molecule like ethyl thiomorpholine-3-carboxylate (B1243768), the landscape would be characterized by multiple energy minima, or "funnels," each corresponding to a stable or metastable conformer. nih.gov Theoretical studies on similar thiomorpholine (B91149) derivatives have shown that the six-membered thiomorpholine ring predominantly adopts a low-energy chair conformation. mdpi.com The orientation of the ethyl carboxylate group (axial vs. equatorial) leads to distinct conformers with different energy levels. DFT calculations can precisely map these energy differences, revealing the most probable structures the molecule will assume. mdpi.com The landscape for such a system is expected to feature a primary funnel for the most stable chair conformation, with smaller, shallower funnels for less stable twist-boat or boat conformations. nih.gov

Table 1: Predicted Conformational Data for Ethyl Thiomorpholine-3-carboxylate This table is illustrative, based on findings for analogous thiomorpholine structures.

| Conformer | Ring Conformation | Substituent Position | Predicted Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0 (most stable) |

| 2 | Chair | Axial | 1.5 - 3.0 |

| 3 | Twist-Boat | - | > 5.0 |

| 4 | Boat | - | > 6.0 |

Electronic Properties and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting a molecule's electronic behavior and reactivity. By calculating the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can infer a molecule's ability to donate or accept electrons. acs.org

For this compound, the HOMO is likely localized around the electron-rich sulfur and nitrogen atoms, while the LUMO may be centered on the carbonyl group of the ester. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution across the molecule and highlight regions susceptible to nucleophilic or electrophilic attack. mdpi.com These calculations allow for the prediction of various reactivity descriptors that quantify aspects of the molecule's chemical behavior. acs.org

Table 2: Illustrative Theoretical Electronic Properties This table presents typical data ranges derived from computational studies of similar heterocyclic esters.

| Property | Description | Predicted Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | -6.5 to -5.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | -1.0 to 0.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | 4.5 to 6.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | 1.5 to 3.0 D |

| Ionization Potential | The energy required to remove an electron. | 5.5 to 6.5 eV |

| Electron Affinity | The energy released when an electron is added. | -0.5 to 1.0 eV |

Analysis of Bond Character (e.g., Au-S bond in thiolated clusters)

The interaction between sulfur-containing compounds and gold surfaces is a cornerstone of nanoscience and self-assembled monolayers. ethz.ch Theoretical studies, particularly DFT, are crucial for elucidating the nature of the gold-sulfur (Au-S) bond. researchgate.net When a thiomorpholine derivative interacts with a gold cluster or surface, the sulfur atom can form a coordinate bond. DFT calculations can determine the preferred adsorption geometry (e.g., atop, bridge, or hollow sites) and the bond strength. ethz.chnih.gov

These studies reveal that the Au-S bond is a strong, complex interaction with significant covalent character, affecting the electronic structure of both the gold surface and the molecule. researchgate.netnih.gov The calculations can model the process from initial physisorption of the molecule to the final chemisorption, where the stable Au-S bond is formed. researchgate.net This understanding is critical for applications in sensors, catalysis, and drug delivery, where gold nanoparticles are functionalized with thiol-containing molecules. nih.gov

Prediction of Biological Activity and Receptor Interactions (Computational Screening)

Computational screening, a key component of theoretical chemistry, is instrumental in predicting the biological activity and receptor interactions of novel compounds. This process often involves techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. While specific computational screening studies exclusively focused on this compound are not widely available in peer-reviewed literature, the principles of these methods can be applied to understand its potential biological relevance.

Molecular docking simulations, for instance, could be used to predict how this compound might bind to the active site of a specific protein. This involves generating a three-dimensional model of the compound and "docking" it into the known structure of a biological target, such as an enzyme or receptor. The scoring functions used in these simulations then estimate the binding affinity, providing insights into the compound's potential to act as an inhibitor or activator.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov While a specific QSAR model for this compound has not been detailed, studies on related thiophene (B33073) and imidazopyridine derivatives have successfully used this method to predict their inhibitory activity against targets like Polo-Like Kinase 1 (PLK1). nih.gov These models are built using a set of known active and inactive molecules and can then be used to predict the activity of new compounds like this compound. The development of a robust QSAR model relies on various molecular descriptors that quantify the physicochemical properties of the molecules. nih.gov

In the absence of direct experimental or extensive computational data for this compound, its potential for biological activity can be inferred to some extent from the known activities of the broader class of thiomorpholine derivatives. These have been noted in various patents for pharmaceutical applications. google.comgoogle.com

To facilitate future computational studies, the basic molecular properties of this compound have been calculated and are available in public databases.

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H13NO2S | ECHEMI echemi.com |

| Molecular Weight | 175.25 g/mol | ECHEMI echemi.com |

| Exact Mass | 175.066696 u | ECHEMI echemi.com |

| XLogP3 | 0.88 | ECHEMI echemi.com |

| PSA (Polar Surface Area) | 63.6 Ų | ECHEMI echemi.com |

These properties serve as a foundation for any future in silico investigations aimed at elucidating the biological activity profile of this compound.

Pharmacological and Biological Research Applications of Thiomorpholine 3 Carboxylate Derivatives

Development of Novel Therapeutic Agents

The thiomorpholine (B91149) nucleus is a versatile scaffold that has been incorporated into a variety of molecules, leading to the discovery of agents with diverse therapeutic potential. jchemrev.comjchemrev.com Research has shown that derivatives of thiomorpholine exhibit a broad spectrum of pharmacological activities, including anticancer, antitubercular, antimicrobial, antiprotozoal, antimalarial, antioxidant, and hypolipidemic effects. jchemrev.comjchemrev.comresearchgate.netfortunejournals.com

The strategic modification of the thiomorpholine ring and the introduction of various substituents have allowed for the fine-tuning of biological activity, making it a key component in the drug discovery process. jchemrev.comjchemrev.com For instance, some thiomorpholine-bearing compounds have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the potential treatment of type 2 diabetes mellitus. jchemrev.com Other derivatives have shown promise as hypolipidemic agents by potentially inhibiting squalene (B77637) synthase, an enzyme involved in cholesterol synthesis. jchemrev.com The ability to synthesize a wide range of thiomorpholine analogues facilitates the exploration of structure-activity relationships (SAR), which is crucial for optimizing lead compounds and developing new drugs. jchemrev.comjchemrev.com

Antimicrobial Activity Investigations

Thiomorpholine derivatives have been a subject of significant interest in the search for new antimicrobial agents. researchgate.netfortunejournals.com The core structure is recognized for its contribution to a range of biological activities, including antibacterial, antifungal, and antimycobacterial effects. researchgate.netfortunejournals.com

Derivatives incorporating the thiomorpholine scaffold have demonstrated notable antibacterial activity. jchemrev.comfortunejournals.com For example, certain thiomorpholine S-oxide and S,S-dioxide phenyl oxazolidinone derivatives have shown good in vitro potency against Gram-positive bacteria. jchemrev.com In studies on related heterocyclic compounds, novel tetralone derivatives featuring an aminoguanidinium moiety exhibited strong activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli), with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 μg/mL. nih.gov Specifically, against Gram-positive bacteria, the MICs were in the range of 0.5 to 4 μg/mL. nih.gov

The introduction of different functional groups to the core structure allows for the modulation of antibacterial potency. For example, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the incorporation of a fluorine atom significantly enhanced antibacterial activity against several bacterial strains. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Antibacterial Derivatives

The thiomorpholine scaffold has also been explored for its antifungal potential. jchemrev.com Research into related azole antimicrobials has led to the identification of pyrrole (B145914) derivatives that incorporate a thiomorpholine ring, showing good in-vitro activity against Candida species. jchemrev.com

In studies of other heterocyclic compounds, novel quinoxaline (B1680401) derivatives have demonstrated significant antifungal effects. nih.gov For instance, 3-hydrazinoquinoxaline-2-thiol (B1673409) was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov Similarly, synthetic pyrrolo[1,2-a]quinoline-2,3-dicarboxylate derivatives have been screened for their activity against C. albicans, with some analogues showing high potency. mdpi.com

Table 2: Antifungal Activity of Pyrrolo[1,2-a]quinoline Derivatives against C. albicans

The versatility of the thiomorpholine scaffold is further highlighted by its reported antimycobacterial and antimalarial activities. jchemrev.comfortunejournals.com In the search for new treatments for tuberculosis, thiomorpholine-containing compounds have emerged as promising candidates. jchemrev.com For example, certain thiomorpholine derivatives, including Schiff bases, have demonstrated very good activity against Mycobacterium smegmatis at a concentration of 7.81 μg/mL. jchemrev.com Furthermore, research into pyrrole derivatives has shown that the introduction of a thiomorpholine group can yield compounds with interesting in vitro activity against Mycobacterium tuberculosis and atypical mycobacteria. jchemrev.comnih.gov One study on triazole derivatives identified a compound with a MIC value of 31.25 µg/mL against Mycobacterium bovis BCG. nih.gov

The antimicrobial mechanisms of thiomorpholine derivatives are thought to be multifaceted. One proposed strategy for enhancing efficacy involves increasing the lipophilicity of the molecules to boost their intracellular concentration within microbial cells. fortunejournals.com Preliminary studies on related compounds suggest that they can exert their antibacterial effect by disrupting the bacterial membrane. nih.gov This can lead to increased membrane permeability, a reduction in exopolysaccharide content, and the inhibition of bacterial motility and biofilm formation. nih.gov

Anticancer Activity Research

The thiomorpholine ring is a key structural component in the design of novel anticancer agents. jchemrev.comresearchgate.netresearchgate.net Its derivatives have been investigated for their cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov

Research on thiophene (B33073) carboxamide derivatives, which are structurally related to thiomorpholine-3-carboxylate (B1243768), has identified compounds with potent anticancer activity. nih.govresearchgate.net These compounds are designed as biomimetics of Combretastatin A-4, a known anticancer agent. nih.govresearchgate.net In one study, two thiophene carboxamide derivatives, 2b and 2e, were found to be the most active against the Hep3B liver cancer cell line, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively. nih.govresearchgate.netmdpi.com These compounds were shown to perturb the formation of cancer cell spheroids. mdpi.com

Similarly, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, which contain a thiomorpholine-like ring system, were evaluated for their cytotoxicity. nih.gov The most promising compound from this series exhibited excellent activity against four different cancer cell lines, with IC₅₀ values ranging from 6.02 to 10.27 μM. nih.gov This compound was also found to be a moderate inhibitor of the PI3Kα enzyme, a key target in cancer therapy. nih.gov

Table 3: Anticancer Activity of Selected Thiomorpholine and Related Derivatives

Compound Index

Cytotoxic Effects on Human Cancer Cell Lines (e.g., A549, HepG2, MCF-7)

Derivatives of thiomorpholine and structurally related heterocyclic compounds, such as thiophene carboxamides and quinoline-3-carboxylates, have demonstrated notable cytotoxic activity against a range of human cancer cell lines. While specific data on Ethyl thiomorpholine-3-carboxylate is limited, research on analogous structures provides significant insights into their potential as anticancer agents.

For instance, certain thiophene carboxamide derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines, including the human melanoma cell line (A375), colon adenocarcinoma (HT-29), and breast cancer (MCF-7). mdpi.com In one study, the thiophene carboxamide derivative designated as MB-D2 was identified as the most cytotoxic compound among those tested. mdpi.com Similarly, quinolone-3-carboxamide derivatives have shown potent antiproliferative activity against the human liver cancer cell line HepG2. nih.gov Some of these derivatives exhibited greater efficacy than the standard chemotherapy drug, sorafenib. nih.gov

Triphenyltin(IV) carboxylates, another class of compounds, have demonstrated exceptionally high cytotoxicity against several breast cancer cell lines, including BT-474, MDA-MB-468, MCF-7, and HCC1937, with IC₅₀ values in the nanomolar range. nih.gov These compounds were also found to be active against the HepG2 cell line. nih.gov Furthermore, crude extracts from plants like Hyptis rhomboidea, containing various bioactive compounds, have shown cytotoxic activity against lung cancer (A549), leukemia (HL-60), and other cancer cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Carboxylate Derivatives on Human Cancer Cell Lines

Compound/Derivative Class Cell Line IC₅₀ (µM) Reference Quinolone-3-carboxamide (10d) HepG2 1.07 nih.gov Quinolone-3-carboxamide (10e) HepG2 0.88 nih.gov Quinolone-3-carboxamide (10i) HepG2 1.60 nih.gov Triphenyltin(IV) Indomethacinate MCF-7 0.076 Triphenyltin(IV) Flurbiprofenate MCF-7 0.142 Thiophene Carboxamide (MB-D2) A375 Significant Cytotoxicity nih.gov Thiophene Carboxamide (MB-D2) MCF-7 Significant Cytotoxicity nih.gov

Selectivity toward Cancer Cells versus Healthy Cell Lines

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Several studies on derivatives structurally related to thiomorpholine-3-carboxylate have focused on evaluating this selectivity.

One study highlighted a thiophene carboxamide derivative, MB-D2, which not only showed potent cytotoxicity against melanoma cells (A375) but also demonstrated high selectivity, as it did not induce apoptosis or caspase activation in normal human keratinocyte (HaCaT) cells. mdpi.com This suggests a favorable therapeutic window for this class of compounds.

Research on quinoline-based derivatives has also yielded promising results in terms of selectivity. For example, quinoline-3-carboxylic acids, derived from their ester precursors, were found to have enhanced selectivity for cancer cells (MCF-7 and K562) over non-cancerous kidney cells (HEK293). nih.gov This improved selectivity was attributed to changes in the compound's pKa value, which may enhance its absorption in the acidic microenvironment characteristic of tumors. nih.gov Similarly, the highly potent quinolone-3-carboxamide derivative 10i was tested against the normal human liver cell line THLE-2 to calculate its selectivity index (SI), a quantitative measure of its safety profile. nih.gov

Table 2: Selectivity of Carboxylate Derivatives

Compound/Derivative Class Cancer Cell Line Normal Cell Line Selectivity Finding Reference Thiophene Carboxamide (MB-D2) A375 (Melanoma) HaCaT (Keratinocyte) High selectivity; no caspase activation in normal cells. nih.gov Quinoline-3-carboxylic acids MCF-7, K562 HEK293 (Kidney) Higher selectivity than parent ester compounds. mdpi.com Quinolone-3-carboxamide (10i) HepG2 (Liver) THLE-2 (Liver) Selectivity index calculated to assess safety. nih.gov

Molecular Mechanisms of Antitumor Action

The antitumor effects of thiomorpholine-3-carboxylate derivatives and their analogs appear to be mediated by several complex molecular mechanisms, primarily centered on the induction of programmed cell death (apoptosis) through various signaling pathways.

Mitochondrial Membrane Potential: Mitochondria play a crucial role in apoptosis. A key event is the disruption of the mitochondrial membrane potential (Δψm). nih.gov Cancer cells often have a more hyperpolarized mitochondrial membrane compared to normal cells, which can be exploited for selective drug targeting. nih.gov Research has shown that thiophene carboxamide derivatives can induce a selective decrease in Δψm in cancer cell lines, indicating their potential to trigger the intrinsic apoptotic pathway. mdpi.com

Reactive Oxygen Species (ROS): The role of Reactive Oxygen Species (ROS) in cancer is dualistic. While moderate levels can promote tumor growth, elevated ROS levels can induce cell death. mdpi.comfrontiersin.org The interplay between the PI3K/AKT/mTOR pathway and ROS is critical. frontiersin.orgnih.gov Some anticancer compounds exert their effects by increasing ROS generation. For example, the natural product Rhein has been shown to induce apoptosis in pancreatic cancer cells by promoting ROS production, which in turn inhibits the pro-survival PI3K/AKT pathway. nih.gov

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is one of the most frequently hyperactivated pathways in human cancers. nih.govmdpi.com Its constitutive activation contributes to tumor progression and resistance to therapy. mdpi.com Therefore, inhibitors of this pathway are of significant interest in oncology. The pathway is a known downstream target of ROS and also a modulator of cellular metabolism and ROS homeostasis. frontiersin.orgnih.govnih.gov

Caspase Activation: The final execution phase of apoptosis is carried out by a family of proteases called caspases. nih.gov Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis. dntb.gov.uanih.gov Studies on thiophene carboxamide derivatives have demonstrated their ability to selectively activate caspase-3/7 in cancer cells, confirming their pro-apoptotic mechanism. mdpi.com The caspase-3/GSDME signaling pathway has been identified as a molecular switch that can determine whether a cell undergoes apoptosis or pyroptosis, another form of programmed cell death. nih.gov

Anti-inflammatory Properties and Enzyme Inhibition

Thiomorpholine derivatives and related heterocyclic structures have been investigated for their anti-inflammatory potential, often linked to the inhibition of key enzymes in the inflammatory cascade.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of these compounds are often linked to their ability to modulate complex signaling pathways. Structurally similar thiazolidine-4-carboxylic acid derivatives have been shown to reduce neuroinflammation. jelsciences.comjelsciences.com Their mechanism is thought to involve the downregulation of proinflammatory cytokines and key signaling molecules like NF-κB and the NLRP3 inflammasome. jelsciences.comjelsciences.com It is proposed that these derivatives may reverse the inflammatory cascade by mitigating oxidative stress, potentially through the ROS/NF-κB/NLRP3/TNF-α/COX-2 pathway. jelsciences.com

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. nih.govnih.gov Selective inhibition of COX-2 is a major goal for anti-inflammatory therapies to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Research has shown that modifying the carboxylic acid group of NSAIDs, for instance through esterification, can generate potent and selective COX-2 inhibitors. researchgate.net This is particularly relevant to this compound. A study on Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, another ethyl ester derivative, demonstrated significant, dose-dependent inhibition of the COX-2 enzyme. mdpi.com Similarly, some compounds derived from olive oil have been found to inhibit both COX-1 and COX-2 isoforms. mdpi.com

Neuroprotective Effects

There is growing evidence for the neuroprotective potential of compounds structurally related to thiomorpholine-3-carboxylate, particularly thiazolidine-4-carboxylic acid derivatives. jelsciences.comjelsciences.com Neurodegenerative diseases are often associated with neuroinflammation and oxidative stress, which lead to neuronal damage. jelsciences.comjelsciences.com

Thiazolidine-4-carboxylic acid derivatives have been shown to reduce oxidative stress, neuroinflammation, and memory impairment in preclinical models. jelsciences.com Their proposed mechanism involves acting on various stages of the inflammatory process and scavenging free radicals. jelsciences.comjelsciences.com The neuroprotective effects are attributed to their ability to down-regulate the overexpression of proinflammatory cytokines and modulate pathways like NF-κB and NLRP3. jelsciences.com Furthermore, other natural polymers like chitosan (B1678972) and its carboxylated derivatives have also been reported to possess neuroprotective properties, including anti-neuroinflammatory activity and the ability to inhibit apoptosis. nih.gov

Enzyme Inhibitor Development (e.g., Dipeptidyl Peptidase IV (DPP-IV) Inhibitors)

The thiomorpholine scaffold is a key component in the design of various enzyme inhibitors, most notably for managing type 2 diabetes mellitus (T2DM).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: DPP-IV is a serine exopeptidase that deactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which are crucial for promoting insulin (B600854) secretion. nih.gov By inhibiting DPP-IV, the levels of active incretins are increased, making it a validated therapeutic target for T2DM. nih.gov

Research has led to the development of N-substituted thiomorpholine derivatives as potent DPP-IV inhibitors. Patents describe methods for preparing these compounds, for example, by reacting a protected amino acid with thiomorpholine-(R)-3-carboxylic acid amide. These inhibitors are designed to treat not only T2DM but also other conditions modulated by DPP-IV, such as hyperglycemia, hyperinsulinemia, obesity, and atherosclerosis.

Squalene Synthase Inhibitors: In addition to their role in diabetes research, certain thiomorpholine derivatives have been identified as potential inhibitors of squalene synthase. nih.gov This enzyme is a key player in the cholesterol biosynthesis pathway. By inhibiting this enzyme, these compounds present a mechanism for reducing cholesterol levels, which is relevant to their hypolipidemic activity (discussed below). nih.govresearchgate.net

Antioxidant and Hypolipidemic Activities

A significant area of research for thiomorpholine-3-carboxylate derivatives has been in developing dual-action compounds that possess both antioxidant and lipid-lowering properties, which are crucial for combating conditions like atherosclerosis.

Antioxidant Activity: Scientists have synthesized N-substituted thiomorpholine derivatives that incorporate a known antioxidant moiety into the molecule. nih.gov These compounds have demonstrated the ability to inhibit the peroxidation of microsomal membrane lipids induced by ferrous/ascorbate, with inhibitory concentrations (IC50) as low as 7.5 µM. nih.govjchemrev.comjchemrev.com Some derivatives have shown antioxidant capacity several times higher than that of Trolox, a well-established antioxidant standard. researchgate.net

Hypolipidemic Activity: The same derivatives exhibiting antioxidant effects have also shown potent hypocholesterolemic and hypolipidemic action in animal models. nih.gov In studies using Triton WR-1339-induced hyperlipidemic rats, these compounds significantly decreased plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol. nih.govresearchgate.net The most active compounds have demonstrated substantial reductions in these lipid markers, highlighting their potential as leads for novel anti-atherosclerotic agents. nih.gov

| Compound | Triglyceride Reduction (%) | Total Cholesterol Reduction (%) | LDL-Cholesterol Reduction (%) | Reference |

|---|---|---|---|---|

| Compound 5 | 80% | 78% | 76% | nih.gov |

| Compound 2 | 52.8% | 71.1% | 79.1% | researchgate.net |

Antiprotozoal and Antitubercular Activities

The versatile thiomorpholine scaffold has also been explored for its potential in treating infectious diseases.

Antitubercular Activity: Review literature indicates that thiomorpholine derivatives have been utilized for their antitubercular properties. jchemrev.comjchemrev.com In one study, Schiff base derivatives of thiomorpholine were screened for activity against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis. Certain derivatives exhibited very good activity, demonstrating the potential of this chemical class in the development of new antitubercular agents. jchemrev.com

Antiprotozoal Activity: The development of thiomorpholine derivatives as antiprotozoal agents is also cited in scientific reviews, suggesting research has been conducted in this area. jchemrev.comjchemrev.com This points to the scaffold's broad-spectrum potential against various pathogens, although specific studies focusing on this compound derivatives were not prominent in the surveyed literature.

Retinal Protector Activity

Review articles have mentioned that thiomorpholine derivatives have been investigated for retinal protector activity. jchemrev.comjchemrev.com This application suggests a potential role in ophthalmology, possibly in mitigating retinal damage from degenerative diseases or oxidative stress. However, specific primary research detailing the mechanisms or efficacy of this compound derivatives for this purpose was not identified in the conducted search.

Future Directions and Emerging Research Avenues

Exploration of New Derivatization Strategies for Enhanced Biological Activity

The core structure of thiomorpholine (B91149) is a "privileged scaffold," meaning it can be modified in various ways to interact with a wide range of biological targets. jchemrev.comresearchgate.netjchemrev.com Researchers are actively exploring new derivatization strategies to enhance the biological activity of compounds like ethyl thiomorpholine-3-carboxylate (B1243768). The goal is to synthesize novel analogues with improved potency and selectivity for various therapeutic applications, including antitubercular, antioxidant, and hypolipidemic agents. jchemrev.comjchemrev.comnih.gov

The thiomorpholine ring offers multiple positions for chemical modification, allowing for the creation of diverse molecular libraries. jchemrev.com For instance, substitutions on the nitrogen atom of the thiomorpholine ring have been a successful strategy. A study focused on creating derivatives with antioxidant and hypocholesterolemic properties involved attaching an antioxidant moiety to the thiomorpholine nitrogen. nih.gov These new compounds were found to effectively inhibit lipid peroxidation and lower plasma levels of triglycerides and cholesterol in preclinical models. nih.gov Another approach involves creating Schiff bases and beta-lactam derivatives, which have shown promising urease inhibition activity. jchemrev.com

The sulfur atom in the thiomorpholine ring also presents a unique opportunity for derivatization. It is considered a metabolically soft spot, prone to oxidation, which can be leveraged to create corresponding sulfoxides and sulfones with potentially altered biological profiles. mdpi.com Research has shown that even subtle changes, such as the introduction of electron-releasing groups on an attached phenyl ring, can significantly enhance the activity of thiomorpholine derivatives. jchemrev.com

Table 1: Examples of Thiomorpholine Derivatization and Resulting Biological Activities

| Derivative Class | Modification Strategy | Observed Biological Activity | Reference |

| N-Substituted Thiomorpholines | Attachment of an antioxidant moiety to the ring nitrogen. | Antioxidant, Hypocholesterolemic, Hypolipidemic | nih.gov |

| Biphenyl (B1667301) Thiomorpholines | Incorporation of a biphenyl ring structure. | Inhibition of squalene (B77637) synthase, Antiatherogenic | jchemrev.com |

| Thiomorpholine Schiff Bases | Formation of Schiff bases from thiomorpholine precursors. | Urease Inhibition, Antitubercular | jchemrev.com |

| Thiomorpholine β-Lactams | Synthesis of β-lactam derivatives. | Urease Inhibition | jchemrev.com |

Advanced Mechanistic Studies of Biological Interactions

Understanding precisely how thiomorpholine-based compounds interact with their biological targets is crucial for designing more effective drugs. Advanced mechanistic studies are underway to elucidate these interactions at a molecular level. For example, some thiomorpholine derivatives have demonstrated potent antiatherogenic (preventing the formation of arterial plaques) and hypolipidemic effects. jchemrev.comnih.gov

Initial mechanistic investigations suggest that these effects may arise from the inhibition of key enzymes involved in cholesterol synthesis. jchemrev.com One plausible mechanism is the inhibition of squalene synthase, an enzyme that plays a critical role in the cholesterol biosynthesis pathway. jchemrev.comnih.gov By blocking this enzyme, the derivatives reduce the body's production of cholesterol. jchemrev.com Additionally, the antioxidant properties of these compounds may prevent the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. jchemrev.com

Future research will likely employ advanced techniques such as X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of these compounds bound to their target enzymes. jddhs.com Such studies provide invaluable insights into the specific binding modes and key molecular interactions, paving the way for the rational design of next-generation inhibitors with improved efficacy.

Integration of Computational Design in Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern pharmaceutical research, significantly accelerating the process of discovering and optimizing new therapeutic agents. nih.govnih.govbeilstein-journals.org This approach is particularly valuable for exploring the vast chemical space possible with scaffolds like thiomorpholine. CADD methods are broadly categorized as structure-based, which require knowledge of the 3D structure of the biological target, and ligand-based, which utilize information from known active molecules. nih.govbeilstein-journals.org

Computational techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are being integrated into the discovery pipeline for thiomorpholine derivatives. jddhs.combeilstein-journals.org For example, computational models have been used to investigate how a thiomorpholine derivative binds to the active site of an enzyme, revealing which parts of the molecule are essential for activity and which can be modified to improve properties like solubility or potency. jchemrev.com

Joint experimental and computational studies have been conducted on thiomorpholine to understand its fundamental energetic and reactivity trends, providing a solid foundation for predictive modeling. acs.org In one instance, computational design was used to create morphine derivatives with a reduced pKa, aiming for selective action in the lower pH environment of inflamed tissues to minimize side effects. nih.gov This highlights how computational tools can be used to engineer molecules with precisely tailored physicochemical properties, a strategy directly applicable to the development of novel ethyl thiomorpholine-3-carboxylate derivatives.

Role in Metabolomics and Biomarker Identification

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is a powerful tool for discovering biomarkers associated with health and disease. nih.govnih.gov this compound and its parent compound, thiomorpholine-3-carboxylate, are of significant interest in this field.

Thiomorpholine-3-carboxylate is classified as an alpha-amino acid, a fundamental class of biological molecules. hmdb.ca Its presence and concentration in biological fluids could potentially serve as a biomarker for specific metabolic states or diseases. The Human Metabolome Database lists an enzyme, thiomorpholine-carboxylate dehydrogenase, that is known to act on this substrate, suggesting its involvement in specific metabolic pathways. hmdb.ca

Metabolomic studies aim to identify and quantify a wide range of metabolites to find unique patterns or "fingerprints" that correlate with a particular condition. nih.gov For example, metabolomic analysis of serum has been used to identify fatty acid biomarkers that reflect the efficacy of growth hormone treatment in children. nih.gov In a similar vein, identifying and quantifying thiomorpholine-3-carboxylate in biological samples could provide insights into metabolic pathways that are not yet fully understood. As our understanding of the human metabolome grows, compounds like this compound may emerge as crucial pieces in the complex puzzle of health, disease, and individualized medicine. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.